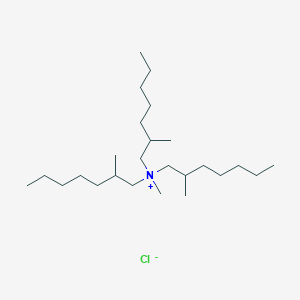
N,2-Dimethyl-N,N-bis(2-methylheptyl)heptan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-Dimethyl-N,N-bis(2-methylheptyl)heptan-1-aminium chloride is a chemical compound known for its unique structure and properties. It is an organic compound that belongs to the class of quaternary ammonium salts. These compounds are widely used in various industrial and scientific applications due to their surfactant properties and ability to act as phase transfer catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethyl-N,N-bis(2-methylheptyl)heptan-1-aminium chloride typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-dimethylheptylamine with an alkyl halide, such as 1-chloroheptane, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The raw materials are fed into the reactor, and the reaction is monitored and controlled to maintain optimal conditions. The final product is then subjected to quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N,2-Dimethyl-N,N-bis(2-methylheptyl)heptan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The major products are typically amines or alcohols.
Substitution: The products depend on the nucleophile used; for example, using sodium hydroxide can produce alcohols.
Scientific Research Applications
N,2-Dimethyl-N,N-bis(2-methylheptyl)heptan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Employed in the study of cell membranes and as a surfactant in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, disinfectants, and fabric softeners due to its surfactant properties.
Mechanism of Action
The mechanism of action of N,2-Dimethyl-N,N-bis(2-methylheptyl)heptan-1-aminium chloride involves its interaction with cell membranes and other biological structures. The compound’s quaternary ammonium group allows it to bind to negatively charged surfaces, disrupting membrane integrity and leading to cell lysis. This property makes it effective as a disinfectant and in drug delivery applications.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N,N-dioctylammonium chloride
- N,N-Dimethyl-N,N-didecylammonium chloride
- N,N-Dimethyl-N,N-didodecylammonium chloride
Uniqueness
N,2-Dimethyl-N,N-bis(2-methylheptyl)heptan-1-aminium chloride is unique due to its specific alkyl chain length and branching, which confer distinct surfactant properties and reactivity. Compared to similar compounds, it offers a balance between hydrophobic and hydrophilic interactions, making it versatile for various applications.
Properties
CAS No. |
64969-76-2 |
|---|---|
Molecular Formula |
C25H54ClN |
Molecular Weight |
404.2 g/mol |
IUPAC Name |
methyl-tris(2-methylheptyl)azanium;chloride |
InChI |
InChI=1S/C25H54N.ClH/c1-8-11-14-17-23(4)20-26(7,21-24(5)18-15-12-9-2)22-25(6)19-16-13-10-3;/h23-25H,8-22H2,1-7H3;1H/q+1;/p-1 |
InChI Key |
VPGLEBSOGIEMPX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC(C)C[N+](C)(CC(C)CCCCC)CC(C)CCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)
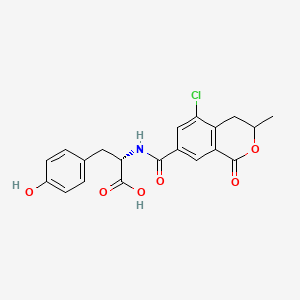


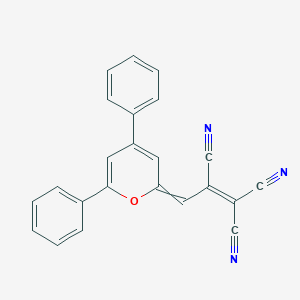
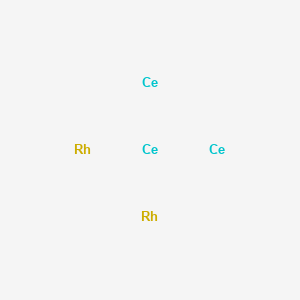
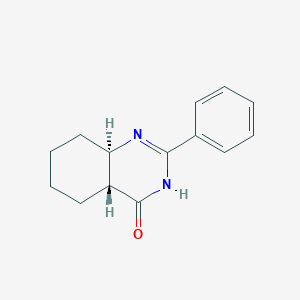
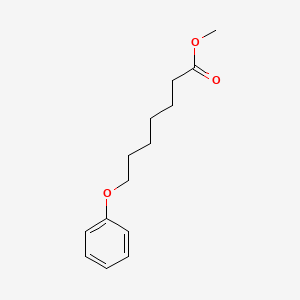
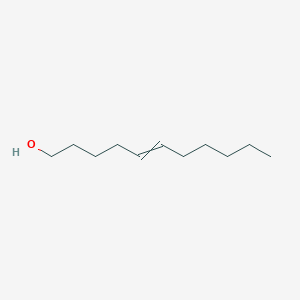
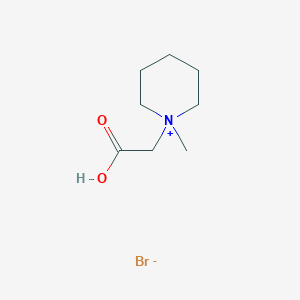
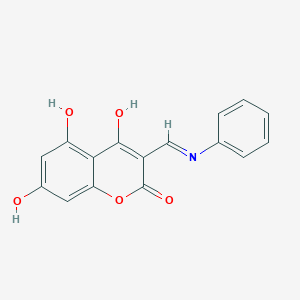
![2,2'-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14487203.png)


